BenchChemオンラインストアへようこそ!

HDMAPP (ammonium salt)

Vγ9Vδ2 T cells Phosphoantigen potency EC50 comparison

HDMAPP (ammonium salt), also known as HMBPP triammonium (CAS 443892-56-6), is the triammonium salt of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate, a naturally occurring microbial phosphoantigen (PAg) and intermediate of the non-mevalonate (MEP) isoprenoid biosynthesis pathway absent in humans. It is supplied as a crystalline solid with a molecular formula of C₅H₉O₈P₂·3NH₄ and a formula weight of 313.2 g/mol, exhibiting solubility of approximately 10 mg/mL in PBS (pH 7.2).

Molecular Formula C5H21N3O8P2
Molecular Weight 313.18 g/mol
Cat. No. B10765692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDMAPP (ammonium salt)
Molecular FormulaC5H21N3O8P2
Molecular Weight313.18 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;;
InChIKeyYPBALCNFFTVQJJ-JZWSQSCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDMAPP (Ammonium Salt): Core Identity and Procurement-Relevant Characteristics for Vγ9Vδ2 T Cell Research


HDMAPP (ammonium salt), also known as HMBPP triammonium (CAS 443892-56-6), is the triammonium salt of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate, a naturally occurring microbial phosphoantigen (PAg) and intermediate of the non-mevalonate (MEP) isoprenoid biosynthesis pathway absent in humans . It is supplied as a crystalline solid with a molecular formula of C₅H₉O₈P₂·3NH₄ and a formula weight of 313.2 g/mol, exhibiting solubility of approximately 10 mg/mL in PBS (pH 7.2) . This compound functions as the most potent known physiological activator of human Vγ9Vδ2 T cells, binding to the intracellular B30.2 domain of butyrophilin BTN3A1 to trigger T cell receptor-mediated immune responses [1].

Why In-Class Phosphoantigen Substitution Fails for HDMAPP (Ammonium Salt): The Quantitative Potency Gulf


Phosphoantigens activating Vγ9Vδ2 T cells span an extreme potency range exceeding 10,000,000-fold, making generic substitution without quantitative justification a significant risk to experimental reproducibility [1]. The endogenous ligand isopentenyl pyrophosphate (IPP) requires micromolar concentrations (EC₅₀ ~3–30 µM), while the microbial metabolite HDMAPP achieves full activation at sub-nanomolar levels (EC₅₀ = 0.1–0.39 nM) [1][2]. Different salt forms and structural analogs (e.g., phosphonate-based cHDMAPP or synthetic BrHPP) exhibit distinct stability profiles, solubility characteristics, and signaling kinetics that preclude direct interchangeability . The ammonium salt form specifically balances aqueous solubility with long-term storage stability (≥4 years at -20°C), a parameter set that differs materially from sodium salts or free acid forms .

Quantitative Differentiation Evidence for HDMAPP (Ammonium Salt) vs. Closest Phosphoantigen Analogs


Vγ9Vδ2 T Cell Activation Potency: HDMAPP vs. Endogenous IPP (Direct Head-to-Head Comparison)

HDMAPP (HMBPP) activates human Vγ9Vδ2 T cells with an EC₅₀ of 0.1–0.39 nM, establishing it as the most potent natural phosphoantigen identified to date [1][2]. In direct comparative studies using identical γδ T cell expansion assays, the endogenous phosphoantigen IPP achieves equivalent activation only at concentrations 10,000- to 100,000-fold higher. One study quantified HMB-PP as 30,000-fold more potent than IPP based on EC₅₀ comparisons in Vγ9Vδ2 T cell proliferation assays [1]. A subsequent independent study reported that IPP requires concentrations approximately 100,000-fold higher than microbial HMBPP to elicit comparable Vγ9Vδ2 T cell responses [3].

Vγ9Vδ2 T cells Phosphoantigen potency EC50 comparison Cytokine release assay

Solid-State Stability and Solubility: HDMAPP Ammonium Salt vs. Ester Prodrug Alternatives

The triammonium salt form of HDMAPP provides a defined crystalline solid with documented long-term stability of ≥4 years when stored at -20°C, as certified by batch-specific Certificates of Analysis . Aqueous solubility is approximately 10 mg/mL in PBS (pH 7.2), enabling direct dissolution for in vitro assays without organic co-solvents . In contrast, ester prodrug versions (e.g., pivaloyloxymethyl prodrugs) require DMSO or specialized formulation for cellular delivery and exhibit distinct activation kinetics dependent on intracellular esterase cleavage [1]. The free acid form of HDMAPP is a hygroscopic oil/liquid, making the crystalline ammonium salt the preferred solid form for accurate weighing, aliquoting, and reproducible dose-response studies .

Ammonium salt stability Aqueous solubility Long-term storage PBS formulation

Pyrophosphate vs. Phosphonate Backbone: HDMAPP Maintains Full Agonist Activity vs. cHDMAPP and HMB-PCP

The native pyrophosphate (P–O–P) linkage in HDMAPP is essential for maximal Vγ9Vδ2 T cell activation potency. Replacement of the pyrophosphate with a phosphonate (P–C–P) group in the analog HMB-PCP results in a dramatic potency loss: EC₅₀ increases from 0.1–0.2 nM (HMBPP) to 5,300 nM (HMB-PCP), representing a ≥26,500-fold reduction [1]. The pyrophosphonate analog cHDMAPP (C-HMBPP) retains comparable activity (EC₅₀ = 0.91 nM for TNF-α release) but achieves this through a distinct chemical scaffold that is ~2–9-fold less potent than native HDMAPP on a molar basis . Furthermore, cHDMAPP is reported to be much more stable in solution and in vascular circulation due to reduced susceptibility to chemical and enzymatic hydrolysis of its pyrophosphonate moiety, making it a preferred choice for in vivo studies, whereas the natural pyrophosphate HDMAPP is the appropriate selection for in vitro mechanistic studies requiring the authentic microbial ligand .

Pyrophosphate Phosphonate analog Structure-activity relationship BTN3A1 binding

Comparative Potency: HDMAPP vs. Clinically-Used Synthetic BrHPP in Vγ9Vδ2 T Cell Expansion

Bromohydrin pyrophosphate (BrHPP/Phosphostim) is the first synthetic phosphoantigen advanced to clinical evaluation as a Vγ9Vδ2 T cell agonist. In comparative PBMC expansion assays, HMBPP achieves γδ T cell expansion across a concentration range of 1 pM to 500 nM, whereas BrHPP requires 2–1,000 nM for comparable activity [1]. BrHPP's EC₅₀ for Vγ9Vδ2 T lymphocyte activation has been characterized at ≤24 nM [2], placing it approximately 60–240-fold less potent than HDMAPP (EC₅₀ = 0.1–0.39 nM) on a molar basis. The potency hierarchy consistently observed across independent studies is: HMBPP/HDMAPP (strongest) > cHDMAPP > BrHPP > IPP (weakest) [1][3]. While BrHPP has undergone Phase I clinical evaluation that HDMAPP has not, HDMAPP remains the preferred research-grade compound for investigating the authentic microbial phosphoantigen recognition mechanism and for maximizing Vγ9Vδ2 expansion efficiency per unit mass in preclinical studies.

BrHPP Phosphostim Vγ9Vδ2 T cell expansion Clinical-grade comparator

Purity Specifications and Batch-to-Batch Reproducibility: HDMAPP Ammonium Salt for Quantitative Pharmacology

Commercially sourced HDMAPP (ammonium salt) from established vendors is supplied with purity specifications of ≥98% (HPLC) and accompanied by batch-specific Certificates of Analysis documenting identity, purity, and stability data [1]. The crystalline solid format ensures batch-to-batch consistency in gravimetric dispensing, a critical parameter for generating reproducible dose-response curves in the sub-nanomolar EC₅₀ range. In contrast, research-grade IPP is frequently supplied as a solution or amorphous solid with lower purity specifications, introducing variability that can confound quantitative comparisons between the weak endogenous agonist and the potent microbial agonist [2]. The defined triammonium stoichiometry (3NH₄⁺ per diphosphate anion) further ensures consistent molar calculations across independent laboratories, eliminating the ambiguity associated with mixed-salt or undefined counterion formulations of other phosphoantigens.

Chemical purity Certificate of Analysis Batch consistency Quantitative pharmacology

Aqueous Solution Handling Constraint: HDMAPP Requires Fresh Preparation vs. Pre-Formulated Alternatives

The product technical documentation explicitly states that aqueous solutions of HDMAPP (ammonium salt) should not be stored for more than one day, due to the inherent phosphatase sensitivity and hydrolytic lability of the pyrophosphate bond in aqueous buffers . This differentiates HDMAPP from the pyrophosphonate analog cHDMAPP, which is reported to be stable in solution for extended periods (aqueous solutions stable at 2–6°C for at least six months when protected from light) . This handling constraint is not a defect but rather a direct consequence of HDMAPP's authentic pyrophosphate structure—the same structural feature that confers its maximal potency advantage . Researchers selecting HDMAPP must plan for fresh solution preparation on the day of each experiment, a workflow consideration that does not apply to the more stable but slightly less potent cHDMAPP analog.

Aqueous stability Solution preparation Phosphatase sensitivity Experimental protocol

Definitive Application Scenarios for HDMAPP (Ammonium Salt) Based on Quantitative Differentiation Evidence


Ex Vivo Vγ9Vδ2 T Cell Expansion for Adoptive Cell Therapy Research: Maximizing Yield per Unit Mass

For protocols requiring maximal Vγ9Vδ2 T cell expansion from human PBMCs, HDMAPP's EC₅₀ of 0.1–0.39 nM enables robust proliferation at sub-nanomolar concentrations, providing ~60–240-fold greater expansion efficiency per mole compared to the clinically-used BrHPP (EC₅₀ ≤24 nM) [1]. The crystalline ammonium salt format allows precise gravimetric preparation of stock solutions, with solubility of 10 mg/mL in PBS (pH 7.2) supporting direct addition to culture media without organic co-solvents . Fresh solution preparation on the day of use is mandatory, as aqueous stability is limited to ≤1 day . This scenario applies specifically to research-scale (preclinical) expansion protocols, not to clinical manufacturing where BrHPP remains the only phosphoantigen with Phase I safety data.

Mechanistic Studies of Native BTN3A1-Mediated Phosphoantigen Recognition

Researchers investigating the molecular mechanism of BTN3A1–BTN2A1–phosphoantigen complex formation must use the native pyrophosphate HDMAPP rather than phosphonate analogs. The replacement of the pyrophosphate (P–O–P) with a diphosphonate (P–CH₂–P) function in HMB-PCP reduces potency by ≥26,500-fold (EC₅₀ increases from 0.1 nM to 5,300 nM), demonstrating that the oxygen bridge is essential for the conformational changes that enable BTN3A1–BTN2A1 intracellular domain interactions [2]. The ammonium salt form ensures consistent molar dosing in isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) binding assays where accurate free ligand concentrations are critical for KD determination.

Comparative Phosphoantigen Potency Benchmarking and Structure-Activity Relationship (SAR) Studies

HDMAPP (ammonium salt) serves as the essential maximum-potency reference standard in any SAR campaign evaluating novel phosphoantigen analogs. With an EC₅₀ of 0.39 nM (TNF-α release from Vγ9Vδ2 T cells) [3] and a potency window spanning >30,000-fold relative to the endogenous ligand IPP [4], HDMAPP defines the upper bound of the Vγ9Vδ2 activation dynamic range. The ≥98% purity and batch-specific Certificate of Analysis [5] provide the chemical definition required for quantitative SAR modeling, where apparent potency differences between novel analogs must be distinguishable from batch-to-batch variability in the reference compound.

In Vitro Infection Models Requiring Authentic Microbial Phosphoantigen Stimulation

For in vitro models of Vγ9Vδ2 T cell responses to microbial infection (e.g., Mycobacterium tuberculosis, Escherichia coli, Yersinia enterocolitica), HDMAPP is the physiologically relevant phosphoantigen because it is the actual intermediate produced by the microbial MEP pathway [4]. Using the synthetic analog BrHPP or the phosphonate cHDMAPP introduces structural features absent from the natural microbial metabolite, potentially altering BTN3A1 binding kinetics, intracellular trafficking, or the downstream TCR signaling cascade. The protease-resistant but phosphatase-sensitive nature of HDMAPP also recapitulates the metabolic instability that shapes the temporal dynamics of microbial phosphoantigen presentation in vivo.

Quote Request

Request a Quote for HDMAPP (ammonium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.